8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromine atom, a methoxy group, and a triazole ring fused to a purine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, catalysts, and reaction conditions to maximize yield and purity . Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, known for their antimicrobial and anticancer properties.
Uniqueness
8-(5-Bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its specific structural features, such as the combination of a bromine atom, methoxy group, and triazole ring fused to a purine scaffold
Properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN6O3/c1-20-10-12(23)17-15(24)21(2)13(10)22-11(18-19-14(20)22)8-6-7(16)4-5-9(8)25-3/h4-6H,1-3H3,(H,17,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZWHNCKTHKJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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